![molecular formula C15H13IN2O2 B3919013 N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide](/img/structure/B3919013.png)
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide
Overview
Description
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide, also known as IB-MECA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of adenosine A3 receptor agonists and has been shown to have a wide range of biological effects. In
Mechanism of Action
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide exerts its effects by binding to the adenosine A3 receptor. This receptor is expressed on various cell types, including immune cells, endothelial cells, and neurons. Activation of the adenosine A3 receptor by N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide leads to a cascade of intracellular signaling events, including activation of protein kinase C, inhibition of adenylate cyclase, and activation of mitogen-activated protein kinase (MAPK) pathways. These signaling events lead to the observed biological effects of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide.
Biochemical and Physiological Effects:
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. Additionally, N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in lab experiments is its specificity for the adenosine A3 receptor. This allows researchers to study the effects of adenosine A3 receptor activation without the confounding effects of other adenosine receptor subtypes. However, one limitation of using N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide is its relatively short half-life, which may require frequent dosing in experiments.
Future Directions
There are several future directions for the study of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide. One area of interest is the potential use of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of cancer. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have anti-tumor effects in various cancer models, and further research is needed to determine its potential as a cancer therapy. Another area of interest is the potential use of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in the treatment of neurodegenerative diseases. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease, and further research is needed to determine its potential as a therapy for these diseases. Additionally, further research is needed to determine the optimal dosing and administration of N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide in various disease models.
Scientific Research Applications
N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic effects. N'-[(3-iodobenzoyl)oxy]-4-methylbenzenecarboximidamide has been studied in various disease models, including cancer, rheumatoid arthritis, and asthma. It has also been shown to have neuroprotective effects in models of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
[(Z)-[amino-(4-methylphenyl)methylidene]amino] 3-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O2/c1-10-5-7-11(8-6-10)14(17)18-20-15(19)12-3-2-4-13(16)9-12/h2-9H,1H3,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQSDZVUIZWDQFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NOC(=O)C2=CC(=CC=C2)I)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=CC=C2)I)/N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-{[(3-iodophenyl)carbonyl]oxy}-4-methylbenzenecarboximidamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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